molecular formula C21H16F3N3O2 B11491938 N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2-(trifluoromethyl)benzamide

N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2-(trifluoromethyl)benzamide

Cat. No.: B11491938
M. Wt: 399.4 g/mol
InChI Key: XETQLPASFWTTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(PYRIDIN-3-YL)METHYL]-2-[2-(TRIFLUOROMETHYL)BENZAMIDO]BENZAMIDE is a complex organic compound that belongs to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(PYRIDIN-3-YL)METHYL]-2-[2-(TRIFLUOROMETHYL)BENZAMIDO]BENZAMIDE typically involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) promoting C–C bond cleavage. This reaction is mild and metal-free .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[(PYRIDIN-3-YL)METHYL]-2-[2-(TRIFLUOROMETHYL)BENZAMIDO]BENZAMIDE undergoes various chemical reactions, including:

    Reduction: Reduction reactions can be performed using common reducing agents, but specific conditions and products are not extensively detailed.

    Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include iodine (I2), tert-butyl hydroperoxide (TBHP), and various solvents like toluene and ethyl acetate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with α-bromoketones and 2-aminopyridine can yield N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

Scientific Research Applications

N-[(PYRIDIN-3-YL)METHYL]-2-[2-(TRIFLUOROMETHYL)BENZAMIDO]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(PYRIDIN-3-YL)METHYL]-2-[2-(TRIFLUOROMETHYL)BENZAMIDO]BENZAMIDE involves its interaction with specific molecular targets. The compound’s trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets are not extensively documented, but it is known to interact with various receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(PYRIDIN-3-YL)METHYL]-2-[2-(TRIFLUOROMETHYL)BENZAMIDO]BENZAMIDE is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry and drug development.

Properties

Molecular Formula

C21H16F3N3O2

Molecular Weight

399.4 g/mol

IUPAC Name

N-[2-(pyridin-3-ylmethylcarbamoyl)phenyl]-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C21H16F3N3O2/c22-21(23,24)17-9-3-1-7-15(17)20(29)27-18-10-4-2-8-16(18)19(28)26-13-14-6-5-11-25-12-14/h1-12H,13H2,(H,26,28)(H,27,29)

InChI Key

XETQLPASFWTTSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.